2-Amino-4,6-dimethoxypyrimidin-5-ol
Overview
Description
2-Amino-4,6-dimethoxypyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.
Mechanism of Action
Target of Action
2-Amino-4,6-dimethoxypyrimidin-5-ol is a chemical transformation product . .
Mode of Action
It is known that the compound is prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and a phase transfer catalyst, with dimethyl carbonate as a methylating agent .
Biochemical Pathways
It is known that the compound is an important intermediate in the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .
Result of Action
It is known that the compound is used in the synthesis of some effective and environmentally friendly pesticides .
Action Environment
It is known that the compound is moderately persistent and slightly mobile in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dimethoxypyrimidin-5-ol can be synthesized from 2-amino-4,6-dihydroxypyrimidine. The process involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at a temperature of 150°C for 10 hours, achieving a conversion rate of 87.7% and selectivity of 40.5% .
Industrial Production Methods: An alternative industrial method involves using malononitrile as a raw material. This method employs special solvents and specific catalysts to facilitate reactions such as imidization, cyanamide substitution, and aromatic cyclization. This process is environmentally friendly, with minimal waste production and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dimethoxypyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Methylation: Dimethyl carbonate is commonly used as a methylating agent.
Catalysts: Potassium carbonate and phase transfer catalysts like tetrabutyl ammonium bromide are frequently used.
Major Products Formed: The primary product formed from these reactions is this compound itself, with potential derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4,6-dimethoxypyrimidin-5-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: This compound is a precursor in the synthesis of 2-Amino-4,6-dimethoxypyrimidin-5-ol.
2-Amino-4,6-dichloropyrimidine: Known for its antiviral properties, this compound shares a similar pyrimidine structure.
2-Amino-4,6-dihydroxypyrimidinium hexafluorosilicate: This compound has been studied for its anticaries activity.
Uniqueness: this compound is unique due to its dual methoxy groups, which confer distinct chemical reactivity and biological activity compared to its hydroxyl or chloro-substituted counterparts. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-amino-4,6-dimethoxypyrimidin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-11-4-3(10)5(12-2)9-6(7)8-4/h10H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNIWFQDRBHOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)N)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668594 | |
Record name | 2-Amino-4,6-dimethoxypyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267224-18-0 | |
Record name | 2-Amino-4,6-dimethoxypyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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